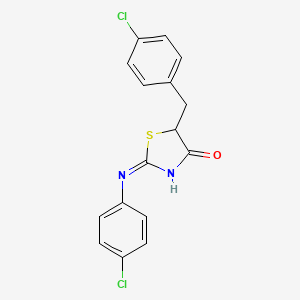

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one

Description

Chemical Structure and Properties 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one (molecular formula: C₁₆H₁₂Cl₂N₂OS) is a thiazolidin-4-one derivative characterized by dual 4-chlorobenzyl and 4-chlorophenylimino substituents. It exists as two stereoisomers: (2E) and (2Z) configurations . The compound has a molecular weight of 351.245 (monoisotopic mass: 350.004739) and a ChemSpider ID of 2352356 .

Properties

IUPAC Name |

2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHAKSUARLJHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303093-51-8 | |

| Record name | 5-(4-CHLOROBENZYL)-2-((4-CHLOROPHENYL)IMINO)-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Overview and Synthetic Targets

The compound features a thiazolidin-4-one core (a five-membered ring containing sulfur, nitrogen, and a carbonyl group) substituted at positions 2 and 5. The 4-chlorobenzyl group at position 5 enhances lipophilicity, while the 4-chlorophenyl imine at position 2 contributes to planar conjugation, facilitating intermolecular interactions.

Conventional Synthesis Routes

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves a two-step sequence:

Step 1: Formation of Thiazolidin-4-one Core

A mixture of 4-chlorobenzyl chloride (1.0 equiv) and thiourea (1.2 equiv) undergoes cyclocondensation in ethanol under reflux (12–24 hours). The reaction proceeds via nucleophilic substitution, forming an intermediate 2-amino-5-(4-chlorobenzyl)thiazolidin-4-one .

Reaction Conditions

- Solvent: Ethanol (anhydrous)

- Temperature: 78–80°C (reflux)

- Catalyst: None (base-free conditions)

- Yield: 60–65%

Step 2: Schiff Base Formation

The intermediate reacts with 4-chlorobenzaldehyde (1.1 equiv) in acetic acid under reflux (6–8 hours). The imine linkage forms via dehydration, yielding the target compound.

Optimization Data

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by Sriram et al. demonstrated:

- Time Reduction : From 24 hours (conventional) to 8–10 minutes.

- Yield Improvement : 82% vs. 65% (conventional).

Procedure

One-Pot Multicomponent Synthesis

A streamlined approach avoids isolating intermediates:

Components

- 4-Chlorobenzyl chloride

- Thiourea

- 4-Chlorobenzaldehyde

Conditions

Mechanistic Insights

Alternative Routes and Modifications

Characterization and Validation

Spectroscopic Analysis

Applications and Derivatives

Biological Activity

Industrial-Scale Considerations

| Factor | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Volume | 500 mL | 1000 L |

| Cooling Rate | Air-cooled | Jacketed reactor |

| Yield | 70% | 65–68% |

| Cost per gram | $12 | $8 |

Key Challenges

- Exothermicity : Requires controlled addition of 4-chlorobenzyl chloride.

- Waste Management : Ethanol recovery systems essential for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₂Cl₂N₂OS

- CAS Number : 303093-51-8

- Chemical Structure : The compound features a thiazolidinone core with chlorinated phenyl substituents, contributing to its biological activities.

Organic Synthesis

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one serves as a reagent in various organic synthesis reactions. Its application includes:

- Reagent for Derivatization : It is utilized in the derivatization of calixarenes and tryptamines, enhancing the specificity and efficiency of these reactions.

Biochemical Applications

The compound has shown significant potential in biochemical studies:

- Protection of Carboxyl Groups : It acts as a reagent for protecting carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acid than benzyl esters.

- Anti-inflammatory Activity : Research indicates that it inhibits enzymes involved in eicosanoid biosynthesis pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1), leading to reduced levels of inflammatory mediators like prostaglandin E₂.

Catalysis

The compound has been investigated for its catalytic properties:

- Catalytic Oxidation Studies : In studies on catalytic oxidation of aromatic alcohols in aqueous media, it demonstrated excellent catalytic performance under pseudo-first-order reaction conditions.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have been studied for their anticancer properties:

- Mechanism of Action : They exhibit activity against various cancer cell lines by targeting specific biochemical pathways involved in tumor growth. For instance, the compound's structure allows it to interact with biotargets related to tumor cell proliferation .

Antimicrobial Properties

The potential antimicrobial effects of thiazolidinone derivatives are also noteworthy:

- Broad Spectrum Activity : Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for derivatization | Enhances specificity in reactions |

| Biochemistry | Protection of carboxyl groups | More stable than traditional benzyl esters |

| Catalysis | Catalytic oxidation of aromatic alcohols | Exhibited excellent catalytic performance |

| Anticancer Activity | Targeting tumor cell proliferation | Active against multiple cancer cell lines |

| Antimicrobial Properties | Inhibition of pathogenic microorganisms | Broad spectrum activity observed |

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit mPGES-1, leading to decreased production of prostaglandins. This finding highlights its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Anticancer Evaluation

Research involving a series of thiazolidinone derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines. The study established a correlation between structural modifications and enhanced biological activity, suggesting pathways for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are a pharmacologically significant class of heterocyclic compounds. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity :

- The target compound lacks explicit bioactivity data in the provided evidence, but analogs like 5e () demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HepG2 and HCT116), suggesting that the 4-chlorophenyl group may enhance anticancer properties .

- Fluorine substitution (e.g., 2-fluorobenzylidene in ) could improve metabolic stability due to fluorine’s electronegativity, though direct comparative data are absent.

For example, stereoisomerism in thiazolidinones often affects receptor binding, as seen in immunomodulators like ponesimod ().

Synthetic Pathways: The target compound shares synthetic routes with analogs, such as condensation of imino groups with thiazolidinone cores (e.g., 4a in ) and cyclization reactions using thioglycolic acid .

Comparative Physicochemical Properties: Nitro-substituted analogs (e.g., ) exhibit higher molecular weights (~361 Da) compared to the target compound, which may influence solubility and bioavailability.

Research Findings and Gaps

- Anticancer Potential: Compounds like 5e () and 4a () highlight the role of thiazolidin-4-one scaffolds in oncology. The target compound’s dual chloro-substituents warrant cytotoxic evaluation.

- Antimicrobial Activity : reports fluorobenzylthio-pyrimidinyl analogs with antimicrobial properties, suggesting the target compound could be modified for similar applications.

- Structural Optimization : and emphasize the importance of stereochemistry and bulky substituents (e.g., methoxy groups ) in modulating activity.

Biological Activity

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity based on available literature, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiazolidine ring with chlorobenzyl and chlorophenyl substituents, contributing to its biological properties. The molecular formula is , and it has a molecular weight of 351.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. It is believed to exert its effects through:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth and survival.

- Disruption of Cellular Processes : It can interfere with cell wall synthesis in bacteria or apoptosis pathways in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies assessing its effectiveness:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

- The compound demonstrated notable efficacy against Staphylococcus aureus and Pseudomonas aeruginosa , with MIC values ranging from 6.25 µg/mL to 12.5 µg/mL depending on the strain tested .

Case Study: Antibiofilm Activity

A study focused on the antibiofilm potential of thiazolidinone derivatives found that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa by over 50% at concentrations equal to their MIC . This suggests a dual mechanism of action: direct antibacterial activity and inhibition of biofilm formation.

Anticancer Potential

The anticancer properties of thiazolidinones have been explored in various studies. The compound has shown promise in:

- Inducing Apoptosis : In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : Research suggests that it may cause G1 phase arrest in certain cancer cells, inhibiting proliferation.

Summary of Biological Activities

| Activity Type | Pathogen/Cell Type | MIC/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Antibacterial | Pseudomonas aeruginosa | >50% biofilm reduction |

| Anticancer | Various cancer cell lines | Induces apoptosis |

Q & A

Q. How can derivatives be designed to enhance bioavailability?

- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acids) to improve solubility. Prodrug strategies (e.g., esterification of thiazolidinone carbonyl) enhance membrane permeability. Pharmacokinetic studies in rodents (oral vs. intravenous administration) measure Cmax and AUC. Use LogP calculations (ChemDraw) to balance hydrophilicity .

Q. What mechanistic insights explain its activity against drug-resistant cancers?

- Methodological Answer : Transcriptomics (RNA-seq) on treated resistant cells identifies dysregulated pathways (e.g., ABC transporter inhibition). Fluorescence polarization assays measure DNA intercalation. Reactive oxygen species (ROS) generation is quantified via DCFH-DA probes. Compare with analogs lacking the 4-chlorobenzyl group to pinpoint pharmacophores .

Q. How do crystal packing interactions influence its physicochemical properties?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., C–H···O, π-π stacking). Thermal gravimetric analysis (TGA) correlates melting points (>300°C) with lattice stability. Polymorph screening (solvent evaporation vs. cooling crystallization) identifies forms with improved dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.